![molecular formula C5H5NO2S2 B2547053 2-(Thiazol-2-ylthio)acetic acid CAS No. 5685-16-5](/img/structure/B2547053.png)
2-(Thiazol-2-ylthio)acetic acid
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Overview
Description
“2-(Thiazol-2-ylthio)acetic acid” is a chemical compound with the molecular formula C5H5NO2S2. It has a molecular weight of 175.229 Da . The compound is part of the thiazole family, which are important heterocycles in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest for many researchers. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which consists of sulfur and nitrogen. The presence of sulfur enhances their pharmacological properties . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
Thiazole motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 423.4°C at 760 mmHg and a melting point of 159°C . The compound is solid in physical form .
Scientific Research Applications
Antimycobacterial Activity
Compounds derived from 2-(Thiazol-2-ylthio)acetic acid, such as [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, have been synthesized and tested for their in vitro antimycobacterial activity. Some of these compounds exhibited significant activity against strains of Mycobacterium tuberculosis, including H(37)Rv and clinical isolates, highlighting their potential in combating tuberculosis (Mamolo et al., 2003; Mamolo et al., 2001) Mamolo et al., 2003; Mamolo et al., 2001.
Theoretical Chemical Studies
Theoretical considerations regarding the thione-thiol tautomerism of similar compounds, such as 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, have been explored through experimental and theoretical methods. These studies provide insights into the acidity constants and stability of tautomeric forms, contributing to a deeper understanding of their chemical behavior in aqueous solutions (Pop et al., 2015) Pop et al., 2015.
Photovoltaic Performance
Novel coumarin sensitizers incorporating 2-(Thiophen-2-yl)thiazole as a π-bridge have been developed for dye-sensitized solar cells. These sensitizers exhibit improved light-harvesting capabilities and superior photovoltaic performance compared to similar compounds with a phenylthiophene bridge, demonstrating the potential of 2-(Thiophen-2-yl)thiazole derivatives in solar energy conversion (Han et al., 2015) Han et al., 2015.
Antibacterial Activity
Research into the antibacterial properties of derivatives of this compound has yielded compounds with promising activity against various bacterial strains. For example, some newly synthesized derivatives have demonstrated weak to moderate antibacterial activity, especially against Gram-negative bacteria, and antifungal effects. These findings suggest the potential of these compounds in developing new antimicrobial agents (Alhameed et al., 2019) Alhameed et al., 2019.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-(thiazol-2-ylthio)acetic acid, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting a variety of potential molecular and cellular effects .
Safety and Hazards
Future Directions
Thiazole derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-(1,3-thiazol-2-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c7-4(8)3-10-5-6-1-2-9-5/h1-2H,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPVEUBTBBTBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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